beta-Methyl vinyl phosphate

Descripción general

Descripción

El dihidrocloruro de diamtazol es un compuesto antifúngico sintético que históricamente se usó para el tratamiento de la tiña pedis (pie de atleta). Es un miembro de la clase de compuestos de benzotiazol y tiene la fórmula molecular C₁₅H₂₅Cl₂N₃OS. El compuesto fue retirado del mercado debido a su asociación con reacciones adversas neuropsiquiátricas .

Métodos De Preparación

La síntesis del dihidrocloruro de diamtazol implica varios pasos:

Material de partida: El proceso comienza con 2-dimetilamino-6-hidroxibenzotiazol.

Formación de la sal de sodio: Este compuesto se mezcla con clorobenceno y escamas de hidróxido de sodio, seguido de calentamiento y destilación para formar la sal de sodio de tiazol en clorobenceno.

Reacción con 1-dietilamino-2-cloroetano: La sal de sodio luego reacciona con 1-dietilamino-2-cloroetano a 90 °C, seguido de reflujo a 133 °C durante tres horas.

Análisis De Reacciones Químicas

El dihidrocloruro de diamtazol se somete a varias reacciones químicas:

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los grupos amino y etoxi.

Reactivos comunes: Los reactivos típicos incluyen hidróxido de sodio, ácido clorhídrico y clorobenceno.

Productos principales: El producto principal es la sal de dihidrocloruro, con posibles subproductos dependiendo de las condiciones de reacción.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

Beta-Methyl Vinyl Phosphate serves as an essential intermediate in the synthesis of various chemical compounds. Its ability to undergo multiple reactions, including oxidation, reduction, and substitution, allows chemists to create more intricate structures.

- Reactions:

- Oxidation: Converts this compound into oxo derivatives.

- Reduction: Produces different reduced forms.

- Substitution: Participates in reactions where functional groups are replaced by other groups.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxo derivatives | Potassium permanganate |

| Reduction | Generates reduced forms | Sodium borohydride |

| Substitution | Replaces functional groups | Various nucleophiles |

Biological Applications

Enzyme Inhibition and Protein Interactions

In biological research, this compound has been studied for its role in enzyme inhibition. It can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death. This mechanism positions it as a candidate for developing new antimicrobial agents.

- Mechanism of Action:

- Inhibition of PBPs disrupts cell wall integrity.

- Potential applications in antibiotic development.

Pharmaceutical Applications

Drug Development and Synthesis

This compound is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various drug compounds. Its structural similarity to certain antibiotics makes it a promising candidate for developing new therapeutic agents.

- Key Applications:

- Synthesis of carbapenem antibiotics.

- Development of novel antimicrobial agents.

Case Study: Carbapenem Synthesis

A notable application involves its use in synthesizing beta-methyl carbapenem compounds. The stereoselective preparation of this compound carbapenem has been documented, highlighting its importance in creating stable intermediates for antibiotic development .

Industrial Applications

Production of Fine Chemicals

In addition to its roles in research and pharmaceuticals, this compound is used in the production of fine chemicals. Its versatility allows it to be employed in various industrial processes, enhancing efficiency and product quality.

Market Trends and Growth Opportunities

The market for this compound has shown substantial growth, driven by its applications in pharmaceuticals and chemical synthesis. Projections indicate a continued upward trend, with a compound annual growth rate (CAGR) of approximately 6.5% from 2024 to 2031 .

Market Overview Table

| Application Area | Growth Rate (CAGR) | Key Drivers |

|---|---|---|

| Pharmaceuticals | 6.5% | Increased demand for new antibiotics |

| Chemical Synthesis | Varies | Expanding chemical manufacturing |

Mecanismo De Acción

La actividad antifúngica del dihidrocloruro de diamtazol se debe principalmente a su capacidad para inhibir el crecimiento de los hongos al interferir con sus procesos celulares. Se dirige a la membrana celular fúngica, lo que lleva a un aumento de la permeabilidad y la muerte celular eventual. Las vías moleculares exactas involucradas no están completamente aclaradas .

Comparación Con Compuestos Similares

El dihidrocloruro de diamtazol se puede comparar con otros derivados de benzotiazol:

Compuestos similares: Benzotiazol, 2-aminobenzotiazol y 2-mercaptobenzotiazol.

La estructura y las propiedades únicas del dihidrocloruro de diamtazol lo convierten en un compuesto de interés a pesar de su retiro del mercado. Su síntesis, reacciones y aplicaciones siguen siendo relevantes en la investigación científica.

Actividad Biológica

Beta-Methyl Vinyl Phosphate (MAP), with the CAS number 90776-59-3, is an important chemical compound primarily recognized as an intermediate in the synthesis of the antibiotic Meropenem. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article explores the mechanisms, biochemical pathways, and relevant research findings concerning the biological activity of MAP.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the following details:

- Molecular Formula : C₁₉H₁₉N₂O₈P

- Molecular Weight : 394.4 g/mol

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 10

- Rotatable Bond Count : 11

- Topological Polar Surface Area : 157 Ų

These properties suggest that MAP is a moderately complex molecule with potential for various interactions within biological systems.

MAP functions primarily as an intermediate in the synthesis of Meropenem, which is a member of the carbapenem class of antibiotics. The mechanism of action involves:

- Inhibition of Bacterial Cell Wall Synthesis : Meropenem disrupts bacterial cell wall integrity, leading to cell lysis and death.

- Biochemical Pathways : MAP contributes to the formation of the beta-lactam ring in Meropenem, essential for its antibacterial properties.

The synthesis pathway involves multiple steps where MAP is crucial for generating active compounds that exhibit antibacterial activity against a wide range of pathogens.

Table 1: Summary of Biological Activity Studies on MAP

Case Study: Continuous Flow Synthesis

A notable study highlighted the use of continuous-flow processes for synthesizing antibiotics, including those involving MAP. The findings indicated that continuous-flow methods could enhance reaction efficiency, yielding up to 80% in certain conditions while maintaining product integrity over extended periods . This approach not only improves productivity but also reduces waste associated with traditional batch processing.

Pharmacokinetics and Toxicology

MAP's pharmacokinetic profile is essential for understanding its safety and efficacy:

- Absorption : Limited absorption due to its chemical structure.

- Distribution : Poorly soluble in water, affecting bioavailability.

- Metabolism : Primarily metabolized through pathways similar to other phosphonate compounds.

- Excretion : Predominantly excreted via renal pathways.

Toxicological studies have shown that while MAP itself has low toxicity, caution is advised due to potential interactions when used as a precursor for more complex molecules like Meropenem.

Propiedades

IUPAC Name |

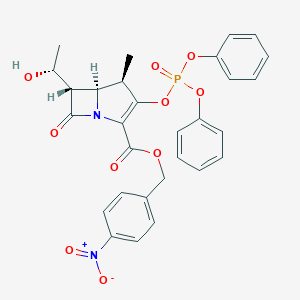

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STULDTCHQXVRIX-PIYXRGFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437857 | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90776-59-3 | |

| Record name | (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90776-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl vinyl phosphate (map) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA-METHYL VINYL PHOSPHATE (MAP) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0V6A80W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of β-methyl vinyl phosphate (MAP)?

A1: The X-ray powder diffraction data reveals that β-methyl vinyl phosphate (MAP) crystallizes in the monoclinic crystal system with the space group P21. The unit cell parameters are: a = 17.293(4) Å, b = 6.142(6) Å, c = 14.464(8) Å, α = γ = 90°, β = 112.048(0)°. The unit-cell volume is V = 1424.19 Å3, and it contains two molecules per unit cell (Z = 2) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.